mPEG6-Mal

説明

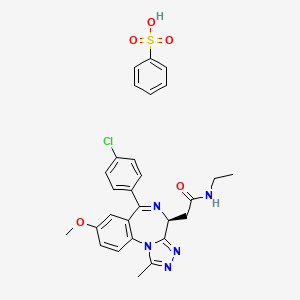

MPEG6-Mal, also known as Methoxy polyethylene glycol-maleimide, is a linear monofunctional methyl ether PEG with a reactive maleimide group . It selectively reacts with free mercaptan, sulfhydryl, or sulfhydryl groups through Michael addition to form stable carbon-sulfur bonds . It is usually viscous or solid, soluble in organic solvents and water, and can be stored for a long time at -20℃ .

Synthesis Analysis

MPEG6-Mal is used in the PEGylation of proteins. For instance, uricase was conjugated with mPEG6-Mal by means of thiol PEGylation to synthesize monoPEGylated uricase conjugates . The optimum values of reaction conditions were determined as a 1:12 concentration ratio of Uc to mPEG-mal, 2.76 kDa as mPEG-mal molecular weight, and 3.55 mM EDTA concentration .Molecular Structure Analysis

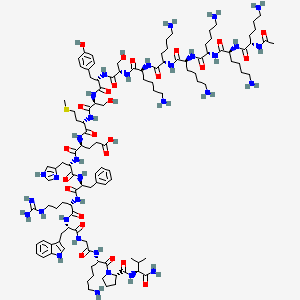

The molecular structure of mPEG6-Mal allows it to bind to proteins via Van der Waals and hydrogen bond interactions . The methoxy group of mPEG is stabilized in a hydrophobic environment between the V_H:V_L interface .Chemical Reactions Analysis

MPEG6-Mal reacts with a thiol (thiol/SH) group . It can be used to selectively modify proteins, peptides, or any other surface . At pH 6.5-7.5, stable thioether bonds are more easily formed between maleimide and thiol .Physical And Chemical Properties Analysis

MPEG6-Mal is a PEG derivative containing a maleimide group . It is usually viscous or solid, soluble in organic solvents and water, and can be stored for a long time at -20℃ .科学的研究の応用

Site-Specific PEGylation of Proteins

mPEG6-Mal is used in the site-specific PEGylation of proteins . For instance, uricase from Bacillus fastidiosus was site-specifically PEGylated using mPEG6-Mal of different molecular weights (750 Da, 5 kDa, 10 kDa) via Thiol PEGylation strategy . This process can influence the quantification of proteins, and the extent of interference highly depends on mPEG6-Mal concentration and its chain length .

Therapeutic Applications

mPEG6-Mal plays a significant role in the development of therapeutic drugs. PEGylated uricase, for example, is widely used for the treatment of hyperuricemia and gout . The PEGylation process enhances the solubility and stability of the drug, thereby improving its therapeutic efficacy .

Protein Quantification Techniques

The use of mPEG6-Mal in PEGylation can affect protein quantification techniques like the Bradford assay, RP-HPLC detection, and the Dumbroff method . This is important in the field of biochemistry and molecular biology, where accurate protein quantification is crucial .

Plasmid DNA Manipulation

mPEG6-Mal can be used in the manipulation of plasmid DNA . Plasmid DNA plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required .

Transfection Studies

Midiprep kits, which may use mPEG6-Mal, enable researchers to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells . This is crucial for studying gene function, protein expression, and other cellular processes .

Gene Knockout Studies

Midiprep kits are utilized for generating knockout constructs, which are essential for targeted gene disruption experiments . Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .

Molecular Cloning

Midiprep kits are valuable for amplifying DNA fragments for subsequent cloning into larger vectors . This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

作用機序

Target of Action

mPEG6-Mal, also known as mPEG6-NH-Mal, is a PEG derivative containing a maleimide group . The primary target of mPEG6-Mal is the thiol group present in biomolecules . The maleimide group in mPEG6-Mal reacts with the thiol group to form a covalent bond , enabling the connection of the biomolecule with a thiol .

Mode of Action

The mode of action of mPEG6-Mal involves a specific interaction with its target, the thiol group. The maleimide group in mPEG6-Mal reacts with the thiol group to form a stable, non-cleavable thioether bond . This reaction is highly specific and occurs quickly and efficiently .

Biochemical Pathways

The biochemical pathway affected by mPEG6-Mal involves the modification of specific and rare amino acids by means of terminally functionalized PEG polymers . This process is known as PEGylation . The PEGylation of a therapeutic protein at a Lysine residue by an amine active MPEG-derivative may cause a loss of bio-activity .

Pharmacokinetics

The pharmacokinetics of mPEG6-Mal are influenced by its hydrophilic PEG spacer, which increases solubility in aqueous media . This property can enhance the bioavailability of the compound . .

Result of Action

The result of the action of mPEG6-Mal is the formation of a stable, non-cleavable thioether bond with the thiol group in biomolecules . This enables the connection of the biomolecule with a thiol , potentially altering the function and properties of the biomolecule .

Action Environment

The action of mPEG6-Mal is influenced by the pH of the environment. The maleimide group in mPEG6-Mal reacts with the thiol group at pH 6.5-7.5 . The hydrophilic PEG spacer in mPEG6-Mal increases its solubility in aqueous media , which can influence its action, efficacy, and stability.

特性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O9/c1-26-8-9-28-12-13-30-16-17-31-15-14-29-11-10-27-7-5-21-18(23)4-6-22-19(24)2-3-20(22)25/h2-3H,4-17H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWOIZSFVKCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mPEG6-Mal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)